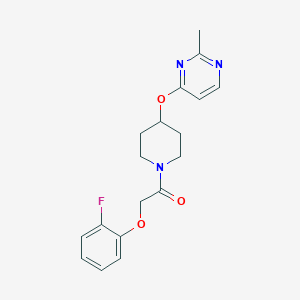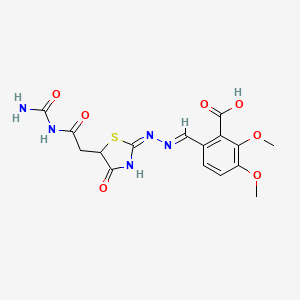![molecular formula C18H23N5O B2381418 (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034451-20-0](/img/structure/B2381418.png)
(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
BenchChem offers high-quality (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Structural Analysis
Research has demonstrated the utility of related compounds in synthetic chemistry, where they are synthesized for structural exploration. For instance, compounds similar to the one have been evaluated for their antimicrobial activity and structural characteristics through spectral and elemental analysis, indicating their significance in developing new chemical entities with potential therapeutic applications (Patel, Agravat, & Shaikh, 2011; Prasad et al., 2018).
Antimicrobial Activity
Several studies have synthesized derivatives with similar structures to investigate their antimicrobial properties. These compounds have shown variable and modest activity against bacteria and fungi, contributing to the search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Receptor Binding and Pharmacological Potential
Research into related compounds has also explored their interaction with specific receptors, highlighting their potential as ligands in drug development. For example, studies on compounds with similar structures have assessed their binding affinity to cannabinoid receptors, providing insights into the design of receptor-selective drugs (Shim et al., 2002).
Novel Therapeutic Agents
The synthesis of related compounds has led to the identification of potential therapeutic agents with antiproliferative and anticancer activities. These studies underscore the importance of structural and functional characterization in the development of new treatments (Kumar et al., 2013; Fahim et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole and piperazine moieties have been reported to exhibit a broad range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to interact with their targets, leading to various biological effects .
Biochemical Pathways
Imidazole-containing compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Compounds with similar structures have been reported to exhibit promising pharmacokinetic profiles .
Result of Action
It was observed that similar compounds produced a loss of cell viability in certain cell lines .
properties
IUPAC Name |
[4-(pyridin-2-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(14-4-5-16-17(11-14)21-13-20-16)23-9-7-22(8-10-23)12-15-3-1-2-6-19-15/h1-3,6,13-14H,4-5,7-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJSJBBIHREZPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCN(CC3)CC4=CC=CC=N4)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)
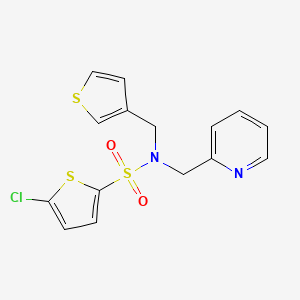
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)
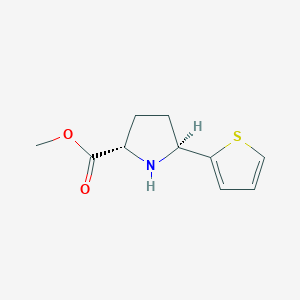
![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)
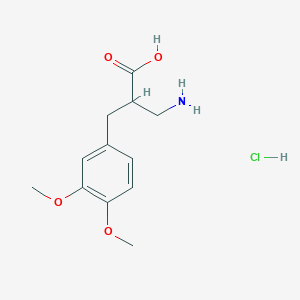
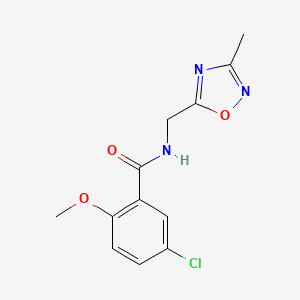

![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)
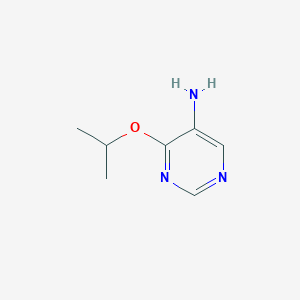
![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2381353.png)
![N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2381354.png)
